3-(2-Formylphenyl)-5-trifluoromethylbenzoic acid
Description
3-(2-Formylphenyl)-5-trifluoromethylbenzoic acid is an organic compound that features a benzoic acid core substituted with a formyl group and a trifluoromethyl group
Properties
IUPAC Name |
3-(2-formylphenyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3O3/c16-15(17,18)12-6-10(5-11(7-12)14(20)21)13-4-2-1-3-9(13)8-19/h1-8H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVCUPLSGZKRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688863 | |
| Record name | 2'-Formyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262010-90-1 | |
| Record name | 2'-Formyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Formylphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method includes the formylation of a trifluoromethyl-substituted benzoic acid derivative. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate steps such as halogenation or nitration followed by reduction and formylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Types of Reactions:
Oxidation: The formyl group in 3-(2-Formylphenyl)-5-trifluoromethylbenzoic acid can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-(2-Carboxyphenyl)-5-trifluoromethylbenzoic acid.
Reduction: 3-(2-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(2-Formylphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Formylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with various molecular targets. The formyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect the compound’s binding affinity and activity in biological systems.
Comparison with Similar Compounds
3-(2-Formylphenyl)-benzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
5-Trifluoromethylbenzoic acid: Lacks the formyl group, affecting its reactivity and applications.
2-Formylbenzoic acid: Similar structure but without the trifluoromethyl group, leading to different chemical behavior.
Uniqueness: 3-(2-Formylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both the formyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
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